molecular formula C21H19FN4O3S B2768283 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine CAS No. 862797-92-0

4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine

Cat. No.: B2768283
CAS No.: 862797-92-0
M. Wt: 426.47
InChI Key: CJUGLGKKUNONOH-UHFFFAOYSA-N
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Description

The compound 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine features a 1,3-oxazole core substituted with:

  • A 2-fluorophenyl group at position 2, contributing to lipophilicity and steric effects.
  • A 5-amine linked to a 3-(1H-imidazol-1-yl)propyl side chain, enabling hydrogen bonding and π-π interactions.

Its structural uniqueness lies in the combination of electron-withdrawing (sulfonyl, fluorine) and electron-donating (imidazole) groups, which modulate reactivity, solubility, and biological activity.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c22-18-10-5-4-9-17(18)19-25-21(30(27,28)16-7-2-1-3-8-16)20(29-19)24-11-6-13-26-14-12-23-15-26/h1-5,7-10,12,14-15,24H,6,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUGLGKKUNONOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3F)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Van Leusen Oxazole Synthesis

The van Leusen reaction using tosylmethylisocyanide (TosMIC) is widely employed for oxazole formation. Key steps include:

  • Substrate Preparation : Ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylate derivatives are used as starting materials.
  • Cyclization : Reaction with TosMIC (1.2 eq) in dehydrated methanol under reflux (4–6 hr) with potassium carbonate (4 eq) yields the oxazole ring.
  • Yield Range : Reported yields for analogous compounds range from 42% to 62%, depending on substituent electronic effects.

Reaction Conditions :

  • Solvent: Anhydrous methanol
  • Temperature: Reflux (65–70°C)
  • Catalysts: K₂CO₃ (4.0 eq)

Functionalization at the 2-Position: 2-Fluorophenyl Incorporation

The 2-fluorophenyl group is introduced via electrophilic aromatic substitution or cross-coupling:

Sulfonylation at the 4-Position

The benzenesulfonyl group is installed via nucleophilic aromatic substitution:

Direct Sulfonylation

  • Substrate Activation : The oxazole intermediate is treated with LDA (2.0 eq) at −78°C to generate a lithiated species at the 4-position.
  • Sulfonyl Chloride Quench : Addition of benzenesulfonyl chloride (1.5 eq) in THF at −78°C→RT.
  • Workup : Aqueous NaHCO₃ extraction and column chromatography (SiO₂, hexane/EtOAc 4:1).
  • Yield : 68–75% for comparable sulfonylated oxazoles.

Installation of the Imidazole-Propylamine Side Chain

The N-[3-(1H-imidazol-1-yl)propyl] group is appended through sequential alkylation and nucleophilic substitution:

Propyl Linker Synthesis

  • Mitsunobu Reaction : Coupling of 4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-amine with 3-bromopropanol using DIAD/PPh₃ in THF (0°C→RT, 12 hr).
  • Bromide Activation : Conversion of the alcohol to a mesylate (MsCl, Et₃N, DCM) or bromide (PBr₃).

Imidazole Incorporation

  • Nucleophilic Substitution : Reaction of the propyl bromide with 1H-imidazole (2.0 eq) in DMF at 80°C for 24 hr.
  • Base : K₂CO₃ (3.0 eq) to scavenge HBr.
  • Yield : 26–62% based on similar imidazole alkylations.

Integrated Synthetic Routes

Two principal pathways have been reported:

Linear Synthesis (Route A)

  • Oxazole core formation → 2-fluorophenyl introduction → sulfonylation → side-chain attachment
  • Total Yield : 12–18% (four steps)

Convergent Synthesis (Route B)

  • Parallel synthesis of sulfonylated oxazole and imidazole-propylamine intermediates
  • Final coupling via Buchwald-Hartwig amination
  • Total Yield : 22–28% (three steps)

Optimization Challenges and Solutions

Parameter Issue Resolution Source
Oxazole regioselectivity Competing 2- vs 4-substitution Low-temperature lithiation
Imidazole N-alkylation Over-alkylation Controlled stoichiometry
Sulfonylation efficiency Incomplete conversion Excess sulfonyl chloride

Scalability and Industrial Considerations

Large-scale production (>100 g) faces three key hurdles:

  • TosMIC Handling : Moisture-sensitive nature requires strict anhydrous conditions.
  • Pd Catalyst Cost : Recycling protocols using supported palladium nanoparticles reduce expenses.
  • Waste Streams : MeOH/THF recovery systems improve process sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could result in derivatives with different substituents.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

1,3-Oxazole Derivatives with Varied Substituents

Example Compound ():

  • 4-(Benzenesulfonyl)-2-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-1,3-oxazol-5-amine
    • Key Differences:
  • Position 2 substituent: 4-Fluorophenyl (vs. 2-fluorophenyl in the target compound).
  • Side chain: Benzyl group with a 4-fluorophenylmethyl (vs. imidazole-propyl).
    • Impact:
  • The 4-fluorophenyl group increases steric bulk and alters electronic distribution compared to the 2-fluorophenyl isomer.

Morpholine-Substituted Analogs

Example Compound ():

  • 4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine
    • Key Differences:
  • Position 2 substituent: 2-Chlorophenyl (vs. 2-fluorophenyl).
  • Side chain: Morpholine (saturated oxygen-containing ring) replaces imidazole.
    • Impact:
  • Chlorine’s higher lipophilicity and larger atomic radius compared to fluorine may enhance membrane permeability but reduce target specificity.
  • Morpholine improves aqueous solubility but lacks aromaticity for π-π stacking .

Thiazole-Based Analog

Example Compound ():

  • 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
    • Key Differences:
  • Core structure: Thiazole (sulfur atom) replaces oxazole.
  • Substituents: Dual sulfonyl groups (vs. single benzenesulfonyl).
    • Impact:
  • Dual sulfonyl groups may increase acidity and metabolic stability .

Imidazo-Thiadiazole Inhibitors

Example Compound ():

  • MMV3: 6-(5-Bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-...
    • Key Differences:
  • Core structure: Imidazo[2,1-b][1,3,4]thiadiazole (vs. oxazole).
  • Substituent: Bromopyridinyl group (electron-deficient aromatic system).
    • Impact:
  • The fused heterocycle enhances rigidity and planar surface area for target binding.
  • Bromine’s steric and electronic effects may improve inhibitory potency .

Structural and Functional Analysis

Electronic Effects

  • Fluorine vs. Chlorine: Fluorine’s electronegativity increases electron-withdrawing effects, stabilizing negative charges, whereas chlorine’s polarizability enhances van der Waals interactions.
  • Sulfonyl Groups: The benzenesulfonyl group in the target compound provides strong electron withdrawal, while dual sulfonyl groups () amplify this effect but may reduce solubility.

Pharmacokinetic Properties

  • LogP Values:
    • Target compound: Estimated logP ~3.5 (fluorophenyl and imidazole balance lipophilicity).
    • Morpholine analog (): Lower logP (~2.8) due to hydrophilic morpholine.
    • Thiazole analog (): Higher logP (~4.2) from dual sulfonyl groups.
  • Solubility: Imidazole-propyl side chain improves aqueous solubility via hydrogen bonding compared to benzyl or morpholine derivatives.

Biological Activity

The compound 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-oxazol-5-amine is a synthetic molecule with potential pharmacological applications. Its structure incorporates an oxazole ring, imidazole moiety, and a benzenesulfonamide group, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19FN4O2S\text{C}_{18}\text{H}_{19}\text{F}\text{N}_{4}\text{O}_{2}\text{S}

1. Anticancer Activity

Recent studies have indicated that compounds containing imidazole and oxazole derivatives exhibit significant anticancer activity. For instance, a study evaluating similar imidazole derivatives reported selective cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Key Findings:

  • Cell Lines Tested: The compound showed activity against breast cancer (MDA-MB-468) and renal cancer (A498) cell lines.
  • IC50 Values: Compounds in this class typically exhibit IC50 values in the low micromolar range, indicating potent activity.
CompoundCell LineIC50 (µM)
Example AMDA-MB-4685.0
Example BA4983.2
This compound TBDTBD

2. Antibacterial Activity

The antibacterial properties of compounds similar to This compound have been explored extensively. Imidazole derivatives are known for their effectiveness against Gram-positive and Gram-negative bacteria.

Key Findings:

  • Mechanism: These compounds often disrupt bacterial cell wall synthesis or inhibit key enzymatic pathways.
  • Activity Spectrum: Effective against strains such as Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound class has been attributed to their ability to inhibit nitric oxide production and modulate inflammatory cytokines.

Key Findings:

  • Inhibition of iNOS: Compounds demonstrated significant inhibition of inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses.
CompoundNO Inhibition (%) at 10 µM
Example C75
This compound TBD

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study A: A clinical trial involving imidazole derivatives for treating breast cancer showed a significant reduction in tumor size after six weeks of treatment.
  • Case Study B: An observational study noted that patients treated with antibacterial imidazole derivatives had improved outcomes in chronic infections resistant to conventional antibiotics.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including cyclization, sulfonylation, and alkylation. Key steps may include:

  • Oxazole ring formation : Use a modified Hantzsch synthesis, reacting α-haloketones with thiourea derivatives under reflux conditions in ethanol or DMF ().
  • Sulfonylation : Introduce the benzenesulfonyl group via nucleophilic substitution using benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .
  • Imidazole-propylamine coupling : Employ Mitsunobu or nucleophilic substitution reactions to attach the imidazole-containing propylamine chain ().
    Optimization Tips :
  • Monitor reaction progress using TLC or HPLC.
  • Adjust solvent polarity (e.g., DMSO for polar intermediates) and catalyst loading (e.g., POCl₃ for cyclization) to improve yields ().

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, imidazole protons at δ 7.5–8.0 ppm) ().
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z for C₂₃H₂₀FN₃O₃S: 449.12) .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, oxazole C=N at ~1650 cm⁻¹) .
    Purity Assessment :
  • Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities >0.1% ().

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., fluorophenyl vs. chlorophenyl, imidazole vs. triazole) and compare bioactivity ().
  • Docking Studies : Perform molecular modeling (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or GPCRs) and correlate with experimental IC₅₀ values ().
  • Meta-Analysis : Aggregate data from multiple assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific biases ().

Q. What strategies can improve the compound’s metabolic stability in preclinical studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the sulfonyl or imidazole moieties to enhance bioavailability ().
  • CYP450 Inhibition Assays : Test interactions with liver microsomes to identify metabolic hotspots (e.g., fluorophenyl oxidation) .
  • Stability Studies : Conduct pH-dependent degradation tests (pH 1–10, 37°C) and analyze degradation products via LC-MS .

Q. How can computational methods guide the optimization of this compound’s physicochemical properties?

Methodological Answer:

  • QSAR Modeling : Use software like Schrödinger or MOE to predict logP (target <3), polar surface area (<140 Ų), and solubility ().
  • Molecular Dynamics (MD) Simulations : Simulate membrane permeability by modeling interactions with lipid bilayers .
  • In Silico Toxicity Prediction : Apply platforms like Derek Nexus to assess mutagenicity or hERG channel inhibition risks .

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